Erysolin

Leukemia Combination Therapy ROS-dependent Cytotoxicity

Erysolin is the sulfonyl (SO₂) analog of sulforaphane, offering superior ROS generation and caspase‑8‑mediated apoptosis compared to reduced‑sulfur ITCs like erucin. It is validated for leukemia combination protocols with arsenic trioxide, colon cancer ROS‑dependent death assays, and microtubule‑depolymerization studies in HepG2 cells. Use erysolin as a fully oxidized SAR comparator when sulfur oxidation state (S→S=O→SO₂) determines potency, CYP1A inhibition, or chemopreventive outcomes. Bulk quantities and custom synthesis are available for research‑scale procurement.

Molecular Formula C6H11NO2S2
Molecular Weight 193.3 g/mol
CAS No. 504-84-7
Cat. No. B1671060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErysolin
CAS504-84-7
SynonymsACM-504847;  ACM504847;  ACM 504847;  CCG-38863;  CCG38863;  CCG 38863;  KB-50554;  KB50554;  KB 50554;  Erysolin
Molecular FormulaC6H11NO2S2
Molecular Weight193.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCCN=C=S
InChIInChI=1S/C6H11NO2S2/c1-11(8,9)5-3-2-4-7-6-10/h2-5H2,1H3
InChIKeyWNCZPWWLBZOFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Erysolin (CAS 504-84-7): A Sulforaphane Analog with Sulfonyl-Group Differentiation in Cruciferous Isothiocyanates


Erysolin (1-isothiocyanato-4-methylsulfonylbutane, CAS 504-84-7) is an aliphatic isothiocyanate (ITC) found in cruciferous vegetables and characterized by a fully oxidized sulfonyl (SO₂) group in its side chain [1]. It belongs to a family of structurally related dietary ITCs including sulforaphane (sulfinyl, S=O) and erucin (sulfide, S), distinguished solely by the sulfur oxidation state in their aliphatic side chains . This oxidation state determines chemical reactivity, biological potency, and cellular mechanism profiles.

Erysolin (CAS 504-84-7): Why Sulfur Oxidation State Prevents Simple Substitution with Erucin or Sulforaphane


Erysolin, sulforaphane, and erucin share identical carbon skeletons but differ critically in sulfur oxidation state—sulfonyl (SO₂), sulfinyl (S=O), and sulfide (S), respectively [1]. This single structural variation produces divergent biological outcomes: erysolin generates reactive oxygen species (ROS) more potently than erucin, induces distinct apoptotic pathway activation via caspase-8, and exhibits differential microtubule-depolymerizing activity [2][3]. Furthermore, sulfur oxidation affects antimicrobial synergy patterns and androgen receptor modulation efficacy [4][5]. Consequently, substituting erysolin with a reduced-sulfur analog alters experimental outcomes in ROS-dependent assays, apoptosis studies, and combination therapy screening.

Erysolin (CAS 504-84-7): Quantified Comparative Evidence Versus Sulforaphane, Erucin, and Related ITCs


Erysolin vs. Sulforaphane: Equivalent Potentiation of Arsenic Trioxide Cytotoxicity in Leukemic Cells

In a combinatorial screening of 2000 compounds against leukemic cells, erysolin and sulforaphane demonstrated statistically equivalent and significant potentiation of arsenic trioxide (ATO)-mediated cytotoxicity, while erucin showed variable, cell type-dependent activity [1]. Both erysolin and sulforaphane enhanced ATO-mediated apoptosis through a reactive oxygen species (ROS)-dependent mechanism [1].

Leukemia Combination Therapy ROS-dependent Cytotoxicity

Erysolin vs. Erucin: Superior ROS Induction and Apoptosis in Colon Cancer Cells

Erysolin (sulfonyl) was a more potent inducer of reactive oxygen species (ROS) and apoptosis compared with erucin (sulfide) in human colon cancer cell lines [1]. Erysolin-induced ROS generation and subsequent apoptosis were inhibited by pretreatment with the antioxidant N-acetyl-cysteine, confirming ROS-dependent mechanism [1]. Erysolin induced caspase-8 activation, and blockade of caspase-8 activation inhibited erysolin-induced apoptosis [1].

Colon Cancer Reactive Oxygen Species Apoptosis

Erysolin vs. Erucin and Sulforaphane: Differential Microtubule Depolymerization Activity in Hepatocellular Carcinoma

The sulfur oxidation state in ITC side chains affected microtubule depolymerization in HepG2 cells [1]. Erysolin (sulfonyl) was identified as a more potent microtubule-depolymerizing ITC compared to analogs with different oxidation states [1]. FTIR analysis indicated that ITCs caused cellular component changes comparable to vinblastine, a known microtubule-targeting agent [1].

Hepatocellular Carcinoma Microtubule Dynamics Structure-Activity Relationship

Erysolin vs. Other Aliphatic ITCs: CYP1A Inhibition and Antigenotoxic Activity Against Benzo(a)pyrene

Erysolin acts as a CYP1A inhibitor and reduces benzo(a)pyrene-induced genotoxicity [1]. In HepG2 cells treated with the procarcinogen benzo(a)pyrene, erysolin demonstrated antigenotoxic properties, whereas activity varied among structurally related ITCs including erucin and sulforaphane [2].

Genotoxicity CYP1A Inhibition Chemoprevention

Erysolin vs. Thio-Analogs: Selective Androgen Receptor Modulation in Prostate Cancer Cells

Naturally occurring thio-analogues (iberverin, erucin, and berteroin) were effective in reducing protein levels of androgen receptor (AR) in LNCaP prostate cancer cells, but sulfonyl analogues including erysolin and cheirolin were not [1]. This represents a case where reduced-sulfur ITCs demonstrate activity that fully oxidized sulfonyl ITCs lack.

Prostate Cancer Androgen Receptor Sulfur Oxidation State

Erysolin vs. Other Aliphatic ITCs: Individual Antimicrobial Activity with No Synergy with Sulforaphane

A set of aliphatic ITCs including iberin, iberverin, alyssin, erucin, sulforaphene, erysolin, and cheirolin was tested in combination with sulforaphane against E. coli [1]. All tested ITCs exhibited strong individual antimicrobial effects via stringent response induction [1]. While iberin, iberverin, and alyssin showed synergistic action with sulforaphane (MIC reduced 4- to 8-fold), erysolin demonstrated individual activity but no reported synergy in this study [1].

Antimicrobial E. coli Synergy

Erysolin (CAS 504-84-7): Recommended Research Applications Based on Quantitative Comparative Evidence


Leukemia Combination Therapy: Erysolin as Sulforaphane-Equivalent ATO Enhancer with Distinct Metabolic Profile

Based on direct evidence that erysolin and sulforaphane exhibit statistically equivalent potentiation of arsenic trioxide (ATO) cytotoxicity in leukemic cells [1], erysolin is appropriate for leukemia combination therapy research. It serves as an alternative to sulforaphane in ATO-based protocols where differential metabolic stability, metabolite profile, or formulation compatibility is desired. The ROS-dependent mechanism documented for both compounds [1] supports this substitution when ROS-mediated apoptosis induction is the primary experimental endpoint.

Colon Cancer Apoptosis Research: Erysolin for Superior ROS-Mediated Caspase-8 Activation vs. Erucin

Erysolin is the preferred ITC for colon cancer studies requiring robust ROS generation and caspase-8-mediated apoptosis, given its demonstrated superiority over erucin in these parameters [2]. The NAC-reversible ROS induction [2] makes erysolin an excellent positive control for ROS-dependent cell death assays, and its caspase-8 pathway engagement distinguishes it from reduced-sulfur analogs that may activate different apoptotic routes.

Hepatocellular Carcinoma Microtubule Dynamics: Erysolin for Structure-Activity Studies of Sulfur Oxidation State

In HepG2 hepatocellular carcinoma research focused on microtubule-targeting mechanisms, erysolin (sulfonyl) provides the highest microtubule depolymerization potency among the sulforaphane-oxide series [3]. This makes erysolin the optimal fully oxidized ITC comparator in structure-activity relationship (SAR) studies examining how sulfur oxidation state (sulfide → sulfinyl → sulfonyl) affects cytoskeletal disruption, with activity comparable to vinblastine-like effects confirmed by FTIR [3].

Chemoprevention Research: Erysolin for CYP1A-Mediated Antigenotoxicity Against PAH Procarcinogens

Erysolin is appropriate for chemoprevention studies involving benzo(a)pyrene and related polycyclic aromatic hydrocarbon (PAH) procarcinogens, based on its documented CYP1A inhibitory activity and antigenotoxic effects in HepG2 cells [4][5]. Its distinct sulfur oxidation state provides a defined comparator to reduced-sulfur ITCs (erucin, iberin) in studies examining how oxidation state affects phase I enzyme modulation and genoprotective capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erysolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.